Compound Description: Nilutamide (1) is a nonsteroidal antiandrogen primarily utilized in the management of prostate cancer. It functions by impeding the binding of androgens like testosterone and dihydrotestosterone to their respective receptors. This inhibition disrupts the growth and proliferation of prostate cancer cells, which rely on androgens for their development. Nilutamide is frequently employed in conjunction with other therapeutic interventions, such as surgical castration or luteinizing hormone-releasing hormone (LHRH) agonists, to effectively manage prostate cancer. []
Relevance: Nilutamide serves as a foundational structure for a series of novel 1,2,3-triazole derivatives designed and synthesized as potential anticancer agents. The core structure of Nilutamide is modified by replacing the NO2 group with a 1,2,3-triazole moiety, aiming to enhance its anticancer properties. [] This structural modification is key to the development of compounds like 3-Cyclopropyl-1-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}imidazolidine-2,4-dione, highlighting the importance of exploring diverse chemical modifications to enhance drug efficacy.
Compound Description: This compound is a key intermediate in the synthesis of various 5,5-dimethyl-3-(4-(4-phenyl-1H1,2,3-triazol-1-yl)-3-trifluoromethyl imidazolidine-2,4-diones. []
Relevance: This compound shares the imidazolidine-2,4-dione core and the trifluoromethylphenyl substituent with 3-Cyclopropyl-1-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}imidazolidine-2,4-dione. The presence of the azide group allows for further derivatization, showcasing the versatility of this chemical scaffold in developing novel compounds. []
Compound Description: This series of compounds represents a collection of 1,2,3-triazole derivatives synthesized from compound 3. Each derivative in the series features a distinct terminal alkyne attached to the triazole ring. []
Relevance: These compounds are structurally analogous to 3-Cyclopropyl-1-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}imidazolidine-2,4-dione, particularly highlighting the shared imidazolidine-2,4-dione core and trifluoromethylphenyl substituent. The variation in the terminal alkyne substituent on the triazole ring allows for exploring structure-activity relationships and identifying derivatives with potentially enhanced anticancer properties. []
Compound Description: LEI‐101 is a novel, peripherally restricted cannabinoid CB2 receptor agonist. It has demonstrated efficacy in preventing cisplatin-induced nephrotoxicity in both in vitro and in vivo models. []
Relevance: This compound shares the cyclopropyl-imidazolidine-2,4-dione motif with 3-Cyclopropyl-1-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}imidazolidine-2,4-dione. This structural similarity suggests a potential overlap or interaction with similar biological targets, highlighting the significance of the cyclopropyl-imidazolidine-2,4-dione scaffold in medicinal chemistry. []
3-((4-Nitronaphthalen-1-yl)amino)benzoic acid
Compound Description: This compound is a bifunctional inhibitor, targeting both AKR1C3 and the androgen receptor (AR). It shows promise as a potential therapeutic agent for castration-resistant prostate cancer (CRPC), particularly by addressing drug resistance mechanisms. []
Relevance: While this compound differs significantly in overall structure from 3-Cyclopropyl-1-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}imidazolidine-2,4-dione, both are investigated for their potential in treating prostate cancer. This highlights a common research interest in similar therapeutic areas despite the structural differences. []
Compound Description: This compound is a synthetic intermediate mentioned in the context of developing AKR1C3 inhibitors. []
Relevance: The presence of the imidazolidine-2,4-dione ring system in this compound links it to 3-Cyclopropyl-1-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}imidazolidine-2,4-dione. This structural similarity suggests a potential commonality in their chemical reactivity or interaction with biological targets, emphasizing the importance of this specific ring system in drug development. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.